molecular formula C9H18O2 B12112447 3-Cyclohexylpropane-1,2-diol CAS No. 65644-36-2

3-Cyclohexylpropane-1,2-diol

Cat. No.: B12112447
CAS No.: 65644-36-2
M. Wt: 158.24 g/mol
InChI Key: VBYGXJRZJBIYBN-UHFFFAOYSA-N
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Description

3-Cyclohexylpropane-1,2-diol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its unique structure, which includes a cyclohexyl group attached to a propane-1,2-diol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropane-1,2-diol typically involves the reaction of cyclohexylmagnesium bromide with glycidol. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexylpropane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating chemical reactions. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexylpropane-1,2-diol is unique due to its combination of a cyclohexyl group and a propane-1,2-diol backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various applications .

Properties

CAS No.

65644-36-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-cyclohexylpropane-1,2-diol

InChI

InChI=1S/C9H18O2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-11H,1-7H2

InChI Key

VBYGXJRZJBIYBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(CO)O

Origin of Product

United States

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